molecular formula C11H20N2O B12101241 N-cyclopentylpiperidine-3-carboxamide

N-cyclopentylpiperidine-3-carboxamide

Cat. No.: B12101241
M. Wt: 196.29 g/mol
InChI Key: GOEWFDJYJVBHPX-UHFFFAOYSA-N
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Description

(S)-N-cyclopentylpiperidine-3-carboxamide is a chiral compound with a piperidine ring substituted at the 3-position with a carboxamide group and a cyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-cyclopentylpiperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through nucleophilic substitution reactions, where a cyclopentyl halide reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of (S)-N-cyclopentylpiperidine-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

(S)-N-cyclopentylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-N-cyclopentylpiperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-N-cyclopentylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentylpiperidine-3-carboxamide: The non-chiral version of the compound, lacking the (S)-configuration.

    N-cyclohexylpiperidine-3-carboxamide: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

    N-cyclopentylpyrrolidine-3-carboxamide: A related compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(S)-N-cyclopentylpiperidine-3-carboxamide is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. The presence of the cyclopentyl group also contributes to its distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-cyclopentylpiperidine-3-carboxamide

InChI

InChI=1S/C11H20N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h9-10,12H,1-8H2,(H,13,14)

InChI Key

GOEWFDJYJVBHPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCNC2

Origin of Product

United States

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